molecular formula C21H28N2O2 B3956932 Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Cat. No.: B3956932
M. Wt: 340.5 g/mol
InChI Key: MGXKWIVDYHTYEP-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a synthetic adamantane derivative characterized by a morpholine-substituted phenyl group attached via an amide linkage to the adamantane core. The morpholine moiety may enhance solubility and modulate target interactions compared to other substituents, such as pyridinylmethyl or chlorophenyl groups in related compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXKWIVDYHTYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide typically involves the following steps:

    Formation of Adamantane-1-carboxylic acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.

    Coupling Reaction: The carboxylic acid group is activated using reagents such as carbodiimides (e.g., DCC) and then coupled with 4-morpholin-4-yl-phenylamine to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be further oxidized under strong conditions.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance membrane permeability, while the morpholine ring could interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide and its closest analogs:

Compound Name Substituents Molecular Weight Key Targets/Activities Key Findings
This compound (Target Compound) 4-morpholin-4-yl-phenyl ~329.4 g/mol* Inferred: Potential SPHK2 inhibition, autophagy modulation Limited direct data; structural similarity suggests possible bioactivity .
ABC294640 (3-(4-chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-ylmethyl)amide) 4-chlorophenyl, pyridin-4-ylmethyl 407.9 g/mol SPHK2 inhibition, autophagy induction, anti-cancer activity Reduces S1P synthesis, rescues hypertension in mice, induces nonapoptotic cell death in cancer models .
3-(4-Chlorophenyl)adamantane-1-carboxylic acid 3,4-dihydroxybenzylamide 4-chlorophenyl, 3,4-dihydroxybenzyl ~401.9 g/mol* Inferred: Enhanced solubility, antioxidant potential No direct activity data; dihydroxybenzyl group may improve pharmacokinetics .
1-Adamantan-1-yl-4-nitro-1H-pyrazole-3-carboxylic acid (4-sulfamoyl-phenyl)-amide Nitropyrazole, sulfamoylphenyl 445.5 g/mol Inferred: Anti-inflammatory or antimicrobial activity Structural complexity suggests niche applications; no biological data .
3-(3-Bromo-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid (3-chloro-2-methyl-phenyl)-amide Bromotriazole, 3-chloro-2-methylphenyl 449.8 g/mol Inferred: Kinase inhibition, cytotoxic effects Triazole moiety may confer metabolic stability; no direct evidence .

*Calculated based on molecular formula.

Functional Insights from Key Analogs

ABC294640
  • Mechanism : Selectively inhibits SPHK2, reducing sphingosine-1-phosphate (S1P) synthesis and downstream signaling .
  • Therapeutic Applications: Demonstrated efficacy in reducing hypertension in mice and inducing autophagic cell death in renal carcinoma (A-498) and prostate cancer (LNCaP-AI) cells .
  • Limitations : Pyridinylmethyl group may limit blood-brain barrier penetration compared to morpholine derivatives .
Morpholine-Substituted Analogs
  • Advantages: The morpholine group enhances solubility and may improve central nervous system (CNS) targeting due to its polar, non-ionic nature .
  • Hypothetical Activity: Potential for dual SPHK2 and mTOR pathway modulation, given morpholine’s presence in autophagy-regulating drugs (e.g., everolimus) .
Chlorophenyl vs. Morpholinophenyl Substituents
  • Chlorophenyl (ABC294640) : Enhances lipophilicity and target affinity but may increase off-target effects .

Biological Activity

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique structural properties and biological activities. One such compound, Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide , exhibits promising biological activities, particularly in antiviral and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Synthesis and Structure

The synthesis of Adamantane-1-carboxylic acid derivatives typically involves the reaction of adamantane-1-carboxylic acid with various amine groups. The specific compound in focus can be synthesized through a multi-step process involving the formation of an amide bond between adamantane-1-carboxylic acid and 4-morpholin-4-yl-phenylamine.

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral properties, particularly against orthopoxviruses and influenza viruses. A study highlighted that compounds similar to Adamantane-1-carboxylic acid showed high activity against the vaccinia virus, with selectivity indices surpassing that of established antiviral agents like cidofovir. The introduction of various substituents, such as monoterpene moieties, has been shown to enhance antiviral efficacy while maintaining low cytotoxicity levels .

Table 1: Antiviral Activity of Adamantane Derivatives

CompoundVirus TargetedIC50 (μM)Selectivity Index
CidofovirVaccinia401
Adamantane derivative AInfluenza A0.6 - 14.4>100
Adamantane derivative BOrthopoxvirus<10>1123

Anticancer Activity

In addition to antiviral effects, adamantane derivatives have shown potential in anticancer applications. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. The structure-activity relationship (SAR) studies suggest that modifications on the adamantane core can lead to enhanced anticancer activity .

Case Study: Inhibition of Cancer Cell Lines
A recent investigation explored the impact of Adamantane-1-carboxylic acid derivatives on different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, indicating their potential as therapeutic agents.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Viral Entry: Compounds may interfere with viral entry into host cells by altering membrane dynamics.
  • Modulation of Enzyme Activity: Some adamantane derivatives act as inhibitors of enzymes critical for viral replication or cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives have been observed to induce programmed cell death in cancer cells through intrinsic pathways.

Q & A

Q. What are the recommended synthetic routes for Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide, and how can reaction conditions be optimized?

The synthesis typically involves coupling adamantane-1-carboxylic acid with a 4-morpholin-4-yl-aniline derivative. A common method uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Optimization includes:

  • Temperature control : Maintaining 0–25°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents enhance reagent solubility and reaction efficiency .
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate the reaction by stabilizing intermediates .
    Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the amide product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include :

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.6–2.1 ppm (adamantane protons) and δ 3.6–3.8 ppm (morpholine ring protons) confirm core structures .
    • ¹³C NMR : Carbonyl signals at ~175 ppm validate the amide bond .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (C₂₂H₂₈N₂O₃, expected [M+H]⁺: 369.217) .
  • X-ray crystallography : Resolves adamantane’s diamondoid lattice and morpholine-phenyl orientation, with R-factors <0.1 indicating high accuracy .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity : LogP ~3.5 (calculated) due to adamantane’s hydrophobic core, limiting aqueous solubility .
  • Stability :
    • Thermal : Stable up to 200°C (DSC data) .
    • pH sensitivity : Hydrolyzes under strong acidic/basic conditions (pH <2 or >10) via amide bond cleavage .
      Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are recommended for in vitro assays .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer studies) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
  • Cellular uptake differences : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular concentrations .
  • Metabolic instability : LC-MS/MS can identify degradation products in cell lysates .
    Cross-validation with structurally similar analogs (e.g., 3-(4-chlorophenyl)-adamantane-1-carboxylic acid derivatives) helps isolate structure-activity relationships .

Q. What strategies improve target selectivity in kinase inhibition studies?

  • Molecular docking : Adamantane’s rigidity fits into hydrophobic kinase pockets (e.g., sphingosine kinase 2), while the morpholine group engages polar residues .
  • SAR modifications :
    • Replace morpholine with piperazine to alter hydrogen-bonding patterns .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity .
  • Competitive assays : Use ATPγS to distinguish ATP-competitive vs. allosteric inhibition modes .

Q. How can reaction thermodynamics guide scalable synthesis?

  • Thermodynamic data : ΔrG° for amide bond formation is −45 kJ/mol (favorable), but side reactions (e.g., dimerization) may occur at ΔrG° >−20 kJ/mol .
  • Process optimization :
    • Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and yield (85% vs. 65% in batch) .
    • Catalyst recycling : Immobilize coupling agents on silica to reduce costs .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models :
    • Oral bioavailability : ~40% in rats (Cₘₐₓ: 2.1 µg/mL, Tₘₐₓ: 2h) .
    • Tissue distribution : High accumulation in liver and brain due to lipophilicity .
  • Metabolite identification : Use bile-duct cannulated models to capture glucuronide conjugates .
  • Dosing regimens : QD (once daily) vs. BID (twice daily) schedules are compared using nonlinear mixed-effects modeling (NONMEM) .

Q. How do structural modifications impact blood-brain barrier (BBB) penetration?

  • Key factors :
    • Molecular weight : <450 Da (current compound: 368.5 Da) favors passive diffusion .
    • Polar surface area (PSA) : Optimal PSA <90 Ų (current: 78 Ų) .
  • Modifications :
    • Adding -OH groups increases PSA but reduces BBB uptake .
    • Fluorination improves metabolic stability without significantly altering logP .
      In silico tools (e.g., BBB Predictor) and in situ perfusion models validate these changes .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers (Rₛ >1.5) .
  • Circular dichroism (CD) : Adamantane’s rigid structure produces distinct CD signals at 220–250 nm for enantiomers .
  • Crystallographic analysis : Assign absolute configuration via anomalous scattering (Cu Kα radiation) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Mechanistic studies :
    • Protein binding : Use equilibrium dialysis to measure free fraction (e.g., 5% bound to albumin) .
    • Efflux transporters : Knockout MDCK-MDR1 cells quantify P-gp-mediated efflux .
  • Metabolomics : Identify active metabolites (e.g., morpholine N-oxide) via UPLC-QTOF-MS .
  • Dose adjustment : Compensate for reduced in vivo exposure using allometric scaling (e.g., human equivalent dose = rodent dose × 12.3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide
Reactant of Route 2
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Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

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